5-Amino-2,3-dichlorobenzoic acid

Overview

Description

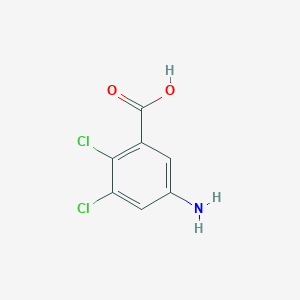

5-Amino-2,3-dichlorobenzoic acid: is an organic compound with the molecular formula C7H5Cl2NO2 It is a derivative of benzoic acid, characterized by the presence of amino and dichloro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chlorination of Benzoic Acid: The synthesis of 5-Amino-2,3-dichlorobenzoic acid can begin with the chlorination of benzoic acid to introduce chlorine atoms at the desired positions. This step typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride.

Amination: The introduction of the amino group can be achieved through a nucleophilic substitution reaction. This involves treating the dichlorobenzoic acid with ammonia or an amine under suitable conditions, such as elevated temperatures and pressures.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-Amino-2,3-dichlorobenzoic acid can undergo oxidation reactions, typically resulting in the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, or reduce other functional groups present in the molecule.

Substitution: The compound can participate in various substitution reactions, such as halogenation, nitration, and sulfonation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst, or sodium borohydride, are commonly used.

Substitution: Reagents like sulfuric acid, nitric acid, and halogens (chlorine, bromine) are frequently employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acids depending on the specific reaction.

Scientific Research Applications

Chemical Properties and Structure

5-Amino-2,3-dichlorobenzoic acid has the molecular formula . Its structure features an amino group and two chlorine substituents on a benzoic acid framework, which contribute to its reactivity and biological activity.

Agricultural Applications

Herbicide Development

This compound is recognized for its role as a precursor in the synthesis of herbicides. It exhibits phytotoxic properties that inhibit the growth of various weed species.

- Mechanism of Action : The compound acts by disrupting metabolic processes in plants, particularly through interference with mitochondrial respiration. This selective action allows for effective weed control while minimizing damage to crops such as soybeans and tomatoes .

Case Study: Herbicide Efficacy

| Weed Species | Application Rate (kg/ha) | Efficacy (%) |

|---|---|---|

| Barnyard Grass | 6 | 85 |

| Setaria spp. | 6 | 90 |

| Broadleaf Weeds | 6 | 80 |

In trials conducted with various weed species, application rates of 6 kg/ha resulted in significant reductions in weed biomass, demonstrating the compound's potential as a selective herbicide .

Medicinal Chemistry

Drug Development

This compound serves as a building block in the synthesis of pharmaceutical compounds. Its unique structure facilitates the development of drugs targeting specific biological pathways.

- Potential Therapeutics : Research has indicated its potential use in developing anti-inflammatory and analgesic agents. The dichloro substitution pattern enhances its interaction with biological targets, making it a candidate for further exploration in drug design .

Case Study: Synthesis of Anti-inflammatory Agents

A series of derivatives were synthesized from this compound, leading to compounds that exhibited promising anti-inflammatory activity in preclinical models. The modifications included varying the substituents on the benzene ring to optimize pharmacological properties.

Organic Synthesis

Intermediate for Organic Reactions

The compound is utilized as an intermediate in various organic synthesis reactions. Its reactivity allows it to participate in nucleophilic substitutions and coupling reactions.

- Reactions : Common reactions include:

- Nucleophilic substitution with hydroxyl or alkoxy groups.

- Formation of esters through reaction with alcohols.

Data Table: Reaction Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Nucleophilic Substitution | Sodium Hydroxide | Room temperature |

| Esterification | Alcohol (e.g., Methanol) | Acid catalyst at reflux |

These reactions highlight the versatility of this compound as a synthetic intermediate in producing more complex organic molecules .

Mechanism of Action

The mechanism of action of 5-Amino-2,3-dichlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dichloro substituents on the benzene ring allow the compound to bind to active sites, inhibiting or modulating the activity of the target molecules. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

3-Amino-2,5-dichlorobenzoic acid: Another dichlorobenzoic acid derivative with similar properties but different substitution pattern.

2-Amino-4-chlorobenzoic acid: A related compound with a single chlorine substituent.

5-Amino-2-chlorobenzoic acid: Similar structure with one chlorine atom.

Uniqueness: 5-Amino-2,3-dichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

5-Amino-2,3-dichlorobenzoic acid (C7H5Cl2NO2) is an organic compound that serves as a significant intermediate in various biochemical and pharmaceutical applications. Its structure features an amino group and two chlorine substituents on the benzene ring, which contribute to its biological activity. This compound has been investigated for its roles in enzyme interactions, metabolic pathways, and potential therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The presence of the amino and dichloro groups allows it to bind effectively to active sites on target molecules, leading to modulation of their activity. This interaction can result in:

- Enzyme Inhibition : The compound may inhibit key metabolic enzymes, affecting various biochemical pathways.

- Cellular Process Disruption : By interfering with cellular signaling pathways, it can alter normal physiological functions.

Applications in Research and Medicine

This compound has been utilized in several research contexts:

- Biochemical Studies : It is employed to study enzyme interactions and metabolic pathways. For instance, its role in the inhibition of certain enzymes has been documented, providing insights into metabolic regulation.

- Drug Development : The compound serves as a precursor in synthesizing pharmaceuticals targeting specific biological pathways. Its derivatives have shown promise in developing drugs for various conditions.

- Agricultural Chemistry : It is used in formulating herbicides and pesticides due to its phytotoxic properties, which interfere with plant growth processes.

Case Studies

- Enzyme Interaction Studies : Research demonstrated that this compound inhibits the enzyme involved in the biosynthesis of certain plant hormones, leading to altered growth patterns in treated plants. This was evident in studies where application of the compound resulted in significant reductions in plant height and biomass compared to controls .

- Phytotoxicity Assessments : In trials assessing the herbicidal activity of various dichlorobenzoic acid derivatives, this compound exhibited marked phytotoxic effects against several weed species. The compound was effective at lower concentrations than many commercial herbicides, indicating its potential as a selective herbicide .

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of this compound compared to related compounds:

| Compound | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | Enzyme inhibition; phytotoxicity | Drug development; herbicides |

| 3-Amino-2,5-dichlorobenzoic acid | Structure | Moderate phytotoxicity | Herbicides |

| 4-Chloro-2-amino benzoic acid | Structure | Weak enzyme interaction | Limited agricultural use |

Properties

IUPAC Name |

5-amino-2,3-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCVUGZLAQJJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605061 | |

| Record name | 5-Amino-2,3-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50917-32-3 | |

| Record name | 5-Amino-2,3-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.